N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines the structural features of indole and quinazoline derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Quinazoline derivatives are also significant in medicinal chemistry due to their potential therapeutic applications . The combination of these two moieties in a single compound suggests potential for significant biological activity and therapeutic applications.
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and quinazoline intermediates, followed by their coupling through an amide bond formation. Common synthetic routes include:
Preparation of Indole Intermediate: The indole intermediate can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.
Preparation of Quinazoline Intermediate: The quinazoline intermediate can be prepared through cyclization reactions involving anthranilic acid derivatives.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the Notum enzyme, which plays a role in the Wnt signaling pathway . By inhibiting Notum, the compound can upregulate Wnt signaling, which is beneficial in conditions like neurodegenerative diseases and cancer .
Comparison with Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be compared with other indole and quinazoline derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol are well-known for their biological activities. the presence of the quinazoline moiety in this compound adds unique properties.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib are quinazoline-based drugs used in cancer therapy. The addition of the indole moiety in this compound enhances its potential for diverse biological activities.
Properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c21-14-5-6-18-16(9-14)13(10-23-18)7-8-22-19(26)11-25-12-24-17-4-2-1-3-15(17)20(25)27/h1-6,9-10,12,23H,7-8,11H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNUAIHXPVCXCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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